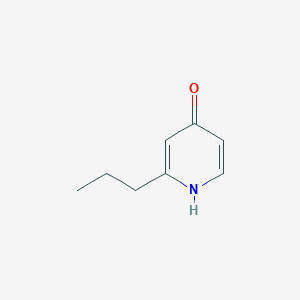

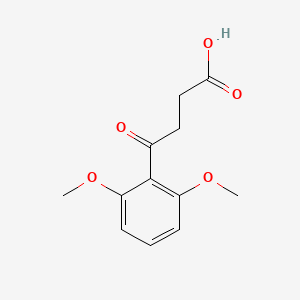

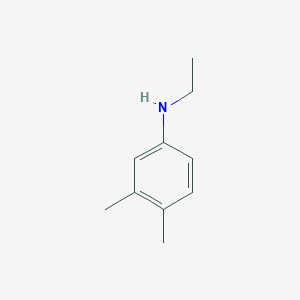

7-Fluoroquinolin-8-ol

Übersicht

Beschreibung

Heteromeric Double Helix Formation

Research has shown that oligoamides of 8-chloroquinoline can assemble into double helical dimers in both solution and solid states. These structures can undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. The chirality of these double helices can be influenced by chiral residues, which is a significant finding for the understanding of molecular interactions involving fluoroquinolines .

Synthesis of Novel Ethyl 1-Ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives

A novel series of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives have been synthesized. The key step involved the selective formation of an azide at the C-7 position, which was then reduced to form the corresponding amine. These derivatives have shown promising cytotoxicity against various cancer cell lines and significant antimicrobial and antioxidant activities. Notably, the hexanoic acid-based fatty amide derivative exhibited strong activity against bacterial and fungal strains, including notable anti-biofilm activity .

Synthesis and Antimycobacterial Evaluation of Newer Quinoline Carboxylic Acids

A range of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized and evaluated for their antimycobacterial activities. One compound, in particular, showed high in vitro activity against both regular and multi-drug resistant strains of Mycobacterium tuberculosis. Additionally, it demonstrated the ability to inhibit the supercoiling activity of DNA gyrase, which is crucial for the survival of these bacteria .

Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives

The synthesis of new 8-nitrofluoroquinolone derivatives was aimed at exploring their antibacterial properties. The introduction of various primary amine groups at the C-7 position of the quinolone ring resulted in compounds with significant antibacterial activity, especially against gram-positive strains like S. aureus. The presence of more lipophilic groups seemed to enhance this activity .

Synthesis of 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine

The synthesis of 7-fluoroquinazoline-2,4-diol, an important intermediate for anticancer drugs, was optimized in this study. The target compound was synthesized from 2-amino-4-fluoro benzoic acid and urea through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 51% .

Halogen Bond as a Structure Director in Quinoline Derivatives

The study of (5-chloroquinolin-8-yl)-2-fluorobenzoate revealed the importance of halogen bonds in directing the molecular structure. The compound exhibited a planar central ester fragment and formed chains of centrosymmetric dimers due to halogen interactions. These findings are relevant for the design of anticancer drugs using the 8-hydroxyquinoline scaffold .

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Derivatives

A simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline was developed, which is a key intermediate for further chemical transformations. This compound was used to create 8-amino-tetrahydroisoquinolines and novel tetrahydroisoquinoline derivatives, which are potential precursors for central nervous system drug candidates .

Wissenschaftliche Forschungsanwendungen

Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents

A study by Marutani et al. (1993) explored the phototoxicity of fluoroquinolone antibacterial agents. They found that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduces phototoxicity. This highlights the importance of structural modifications in developing safer fluoroquinolones, with implications for the design of other fluoroquinoline derivatives including 7-Fluoroquinolin-8-ol (Marutani et al., 1993).

Antibacterial Properties of Fluoroquinoline Derivatives

Sánchez et al. (1988) synthesized and evaluated a series of fluoroquinoline derivatives for their antibacterial properties. The study demonstrated the significance of side chains at the 7-position and variations at the C-8 of the quinolone ring system in enhancing antibacterial activities, providing insights into the design of effective fluoroquinoline compounds (Sánchez et al., 1988).

Structure-Activity and Side-Effect Relationships

Domagala (1994) reviewed the structure-activity and side-effect relationships of fluoroquinolones, including 7-Fluoroquinolin-8-ol. The study highlighted various structural features influencing antibacterial efficacy and side effects, offering a comprehensive understanding of how molecular variations in fluoroquinolines can be optimized for improved effectiveness and reduced toxicity (Domagala, 1994).

Novel Antibacterial 8-Chloroquinolone Derivatives

Kuramoto et al. (2003) explored novel 8-chloroquinolone derivatives with potent antibacterial activities. The study's findings on structure-activity relationships (SAR) offer valuable insights for developing new fluoroquinoline derivatives, including 7-Fluoroquinolin-8-ol, with enhanced antibacterial properties (Kuramoto et al., 2003).

Antidepressant-like Effect of Fluoroquinoline Derivatives

Pesarico et al. (2014) investigated the antidepressant-like effect of fluoroquinoline derivatives in mice, indicating a potential therapeutic application beyond their traditional antibacterial use. This suggests the possibility of exploring fluoroquinoline derivatives, including 7-Fluoroquinolin-8-ol, in the field of mental health (Pesarico et al., 2014).

Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone modelsand investigated their antibacterial properties. This research contributes to the understanding of how nitro-substitution can enhance the antibacterial activity of fluoroquinolones, potentially applicable to 7-Fluoroquinolin-8-ol derivatives (Al-Hiari et al., 2007).

Modulation of Glutamatergic/GABAergic Systems

Pesarico et al. (2017) studied the effects of fluoroquinoline derivatives on stress-induced behavior in rats, indicating the potential of these compounds, including 7-Fluoroquinolin-8-ol, in modulating glutamatergic and GABAergic systems. This opens avenues for research in neuropsychiatric disorders (Pesarico et al., 2017).

Photophysical and Photochemical Properties

Bardez et al. (1997) explored the excited-state processes in 8-hydroxyquinoline derivatives, including photophysical and photochemical properties. This study is relevant for understanding the behavior of similar compounds such as 7-Fluoroquinolin-8-ol under various conditions, impacting their applications in areas like photochemistry and material science (Bardez et al., 1997).

Antioxidative or Prooxidative Effects

Liu et al. (2002) researched the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives on erythrocytes. This study provides insights into the redox properties of fluoroquinolines, which may be relevant for the development of 7-Fluoroquinolin-8-ol as a therapeutic agent or in other applications requiring redox activity (Liu et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

7-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRHJNNQVTBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618489 | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinolin-8-ol | |

CAS RN |

35048-10-3 | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

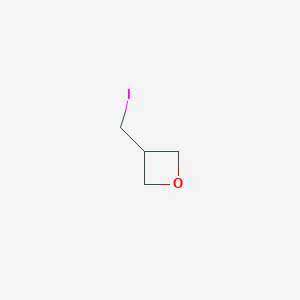

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

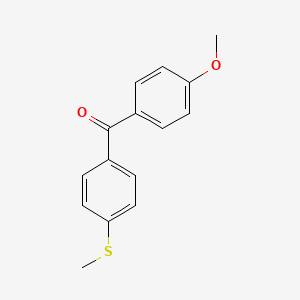

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)